molecular formula C29H25N3O3S2 B12024792 N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12024792
M. Wt: 527.7 g/mol
InChI Key: YOSHGZCQAYNENL-QPLCGJKRSA-N
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Description

This compound is a structurally complex molecule featuring a 2,3-dihydro-1H-indole core fused with a 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The indole ring is substituted at the 1-position with an acetamide group linked to a 2,5-dimethylphenyl substituent. The (3Z)-configuration of the thiazolidinone-indole conjugate suggests a planar arrangement, which may influence intermolecular interactions and solubility .

Properties

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C29H25N3O3S2/c1-18-12-13-19(2)22(16-18)30-24(33)17-32-23-11-7-6-10-21(23)25(27(32)34)26-28(35)31(29(36)37-26)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,30,33)/b26-25-

InChI Key

YOSHGZCQAYNENL-QPLCGJKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound involves multiple steps typical of thiazolidinone derivatives. The compound is synthesized through the reaction of 2,5-dimethylphenylamine with various thiazolidinone precursors. The structural complexity arises from the incorporation of both indole and thiazolidine moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazole derivatives. For instance, compounds similar to N-(2,5-dimethylphenyl) derivatives have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structure–activity relationship (SAR) studies indicate that modifications in the thiazolidine ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3hMRSA8 µg/mL
3jE. faecium16 µg/mL
7Candida auris4 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cell lines. Notably, derivatives with similar structures have demonstrated cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that the presence of the thiazolidine moiety may contribute to the inhibition of cancer cell proliferation .

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA54912
Compound BMCF-715

Case Studies

Several case studies have been documented regarding the biological activities of compounds structurally related to N-(2,5-dimethylphenyl)-2-{(3Z)-...}. One notable study involved the evaluation of a series of thiazole derivatives against resistant bacterial strains. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced antibacterial activity .

Another study focused on the anticancer properties of thiazolidinones. It was found that compounds with an indole structure exhibited potent cytotoxicity against various cancer cell lines, suggesting that N-(2,5-dimethylphenyl)-... could be a promising candidate for further development in cancer therapy .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that compounds containing thiazolidinone derivatives exhibit significant anticancer properties. The thiazolidinone ring is known to interact with various cellular pathways involved in cancer progression. Studies have shown that derivatives similar to N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can induce apoptosis in cancer cell lines .
  • Antimicrobial Activity : The indole scaffold is associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. This suggests that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Properties : The anti-inflammatory potential of thiazolidinone derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Synthesis and Biological Evaluation A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity in vitro. Results indicated significant cytotoxic effects against breast cancer cell lines .
Antimicrobial Screening Another research focused on the antimicrobial properties of indole derivatives. The compound showed promising activity against Gram-positive bacteria .
Anti-inflammatory Mechanism Research demonstrated that similar compounds inhibited COX enzymes, reducing inflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of indole-thiazolidinone hybrids. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituents/R-Groups Functional Implications
Target Compound Indole-thiazolidinone conjugate, (3Z)-configuration, acetamide linker 2-Phenylethyl, 2,5-dimethylphenyl Enhanced lipophilicity due to aromatic groups; potential steric hindrance at indole N.
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Indole-hydrazinecarbothioamide conjugate 2-Chlorobenzyl Increased polarity from Cl; possible hydrogen bonding via NH and C=S groups.
3-Heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives Thiazolidinone core with alkyl chains Heptyl Higher hydrophobicity; reduced solubility in aqueous media.
Phthalide-derived 2,3-dihydro-1H-isoindol-1-one analogs Isoindolone core Varied (e.g., acetylated phenyl) Rigid planar structure; limited conformational flexibility compared to indole systems.

Key Observations

Indole vs. Isoindole Systems : The target compound’s 2,3-dihydro-1H-indole core provides greater conformational flexibility compared to isoindol-1-one derivatives, which are rigid and planar . This flexibility may influence binding interactions in biological targets.

Thiazolidinone vs. Thiosemicarbazide: The thiazolidinone ring in the target compound introduces a sulfur atom, which enhances polarizability compared to thiosemicarbazide derivatives (e.g., ’s compound).

Substituent Effects: The 2-phenylethyl and 2,5-dimethylphenyl groups in the target compound contribute to high lipophilicity, suggesting favorable membrane permeability but poor water solubility.

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Compound 3-Heptyl Thiazolidinone
Molecular Weight ~500 g/mol ~350 g/mol ~300 g/mol
LogP (Estimated) 4.5–5.0 3.0–3.5 5.5–6.0
Hydrogen Bond Donors 1 (NH indole) 2 (NH hydrazine) 0
Hydrogen Bond Acceptors 4 (2 C=O, 1 C=S, 1 O) 3 (C=O, C=S, N) 2 (C=O, C=S)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely involves multi-step reactions, including condensation of indole precursors with thiazolidinone intermediates. Similar methodologies are noted in the synthesis of hydrazinecarbothioamide derivatives and phthalide-based systems .
  • The target compound’s crystal packing may involve π-π stacking of aromatic rings and C=O···H-N interactions .
  • Biological Relevance: Though activity data is absent in the evidence, structural analogs (e.g., thiazolidinones) are known for antimicrobial and anticancer properties. The 2-phenylethyl group may enhance blood-brain barrier penetration, suggesting neurological applications.

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